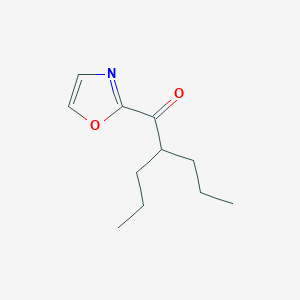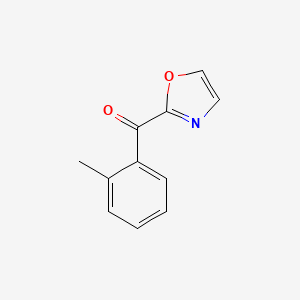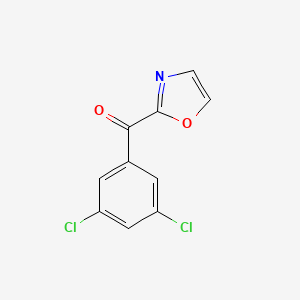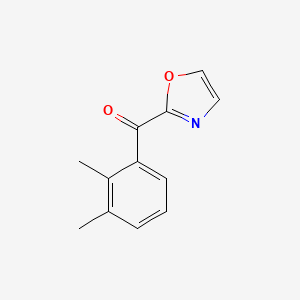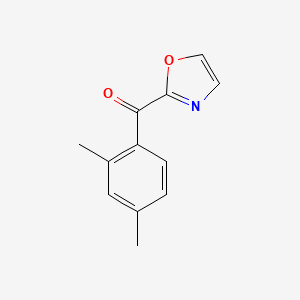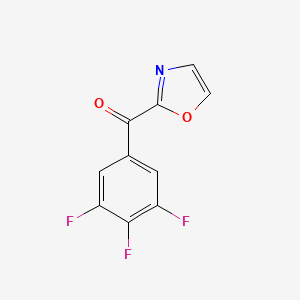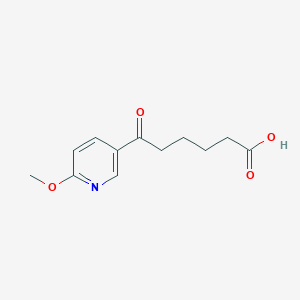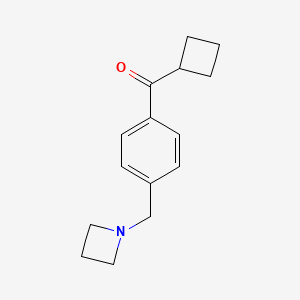
4-(Azetidinomethyl)phenyl cyclobutyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Interaction with Carbanion Centers
A study investigated the interaction of 4-membered rings, like cyclobutyl, with adjacent carbanion centers. This research is significant for understanding the chemical behavior and stability of compounds such as 4-(Azetidinomethyl)phenyl cyclobutyl ketone. It was found that unlike cyclopropyl groups, cyclobutyl groups did not significantly stabilize the adjacent carbanion center (Güven & Peynircioǧlu, 2002).
Spiroannelation of Cyclopentanone
Cyclobutyl phenyl sulfoxide has been used in spiroannelation of cyclopentanone. This process highlights the role of cyclobutyl groups in synthetic organic chemistry, potentially applicable to derivatives of 4-(Azetidinomethyl)phenyl cyclobutyl ketone (Fitjer et al., 1995).
Asymmetric Epoxidation
N-aryl-substituted oxazolidinone-containing ketones, which could include structures similar to 4-(Azetidinomethyl)phenyl cyclobutyl ketone, have been studied for their role in asymmetric epoxidation. These ketones show promise in practical applications due to their ease of preparation and effectiveness in epoxidation (Shu et al., 2003).
Synthesis of Cerapicol
A cyclobutyl methanol, similar in structure to 4-(Azetidinomethyl)phenyl cyclobutyl ketone, has been synthesized and rearranged to produce various norbornanes and cerapicol. This research offers insights into the synthetic applications of cyclobutyl-containing compounds (El-Hachach et al., 1999).
Beta-Scission of Arylcarbinyloxyl Radicals
A study on tertiary arylcarbinyloxyl radicals with alpha-cyclobutyl groups, closely related to 4-(Azetidinomethyl)phenyl cyclobutyl ketone, has been conducted. This research is relevant for understanding the reactions involving beta-scission in similar compounds (Bietti et al., 2005).
Synthesis of Olivanic Acid Analogues
4-Allylazetidin-2-one has been utilized to synthesize olivanic acid analogues, demonstrating the potential of azetidine derivatives in the synthesis of complex organic compounds. This research could be extrapolated to the applications of compounds like 4-(Azetidinomethyl)phenyl cyclobutyl ketone (Bateson et al., 1981).
Fischer Indolisation
The Fischer indolisation of cyclobutyl phenyl ketone phenylhydrazones has been studied, offering insights into the reactivity of cyclobutyl ketones in complex organic transformations (Robinson et al., 1987).
Asymmetric Aldol Reactions
l-Proline-catalyzed asymmetric aldol reactions of 1-phenylthiocycloalkyl carboxaldehydes with ketones have been explored, showcasing the potential of cyclobutyl derivatives in synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-3-1-4-13)14-7-5-12(6-8-14)11-16-9-2-10-16/h5-8,13H,1-4,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDDZUKYGUWMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642831 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-12-5 |
Source


|
| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



